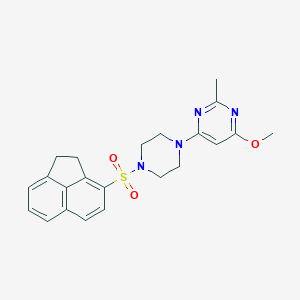
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
One area of application involves the development of new fluoro intermediates for herbicidal sulfonylureas, which are key in agricultural chemistry for controlling undesirable vegetation. These intermediates, including pyrimidine derivatives, have been prepared and tested for their efficacy as selective post-emergence herbicides, with specific focus on cotton and wheat. The research on these compounds provides insight into their potential for enhancing agricultural productivity through selective weed control (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel compounds derived from visnaginone and khellinone, which are chemically related to the given compound, has shown promising results in the development of anti-inflammatory and analgesic agents. These compounds have been synthesized and tested for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, displaying significant potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal and Antibacterial Activities
The antimicrobial activity of compounds derived from sulfamerazine, a molecule structurally similar to the query compound, has been explored. These studies have led to the identification of potent antibacterial and antifungal agents, providing a foundation for the development of new treatments for infectious diseases. Molecular modeling studies have supported these findings, suggesting mechanisms of action that could be exploited in drug development (Othman, Al-Masoudi, Hama, & Hussain, 2019).
Vasodilators
Research into pyrimidine and triazine 3-oxide sulfates has uncovered a new family of vasodilators. These compounds act by direct vasodilation and have shown promise as hypotensives, highlighting the potential for developing new treatments for hypertension and related cardiovascular conditions (McCall, Aiken, Chidester, Ducharme, & Wendling, 1983).
Phosphoinositide-3-Kinase Inhibitors
The modification of the piperazine sulfonamide portion of PI3Kα inhibitors has led to the discovery of compounds with significant in vitro efficacy and favorable pharmacokinetic profiles. This research contributes to the ongoing effort to develop more effective cancer therapies by targeting specific molecular pathways involved in tumor growth and progression (Lanman et al., 2014).
Eigenschaften
IUPAC Name |
4-[4-(1,2-dihydroacenaphthylen-3-ylsulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-23-20(14-21(24-15)29-2)25-10-12-26(13-11-25)30(27,28)19-9-7-17-5-3-4-16-6-8-18(19)22(16)17/h3-5,7,9,14H,6,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHWGMLCSPUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


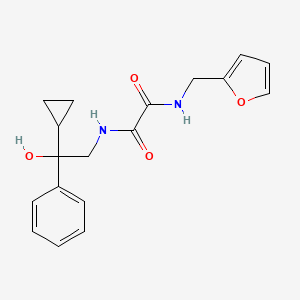
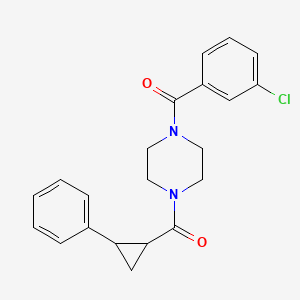



![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)
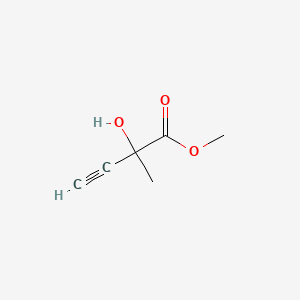
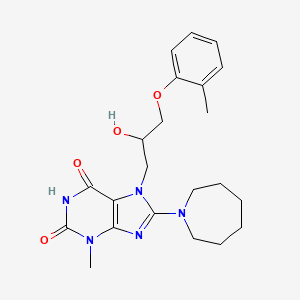
![1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2880709.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2880711.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole](/img/structure/B2880714.png)